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Compound of Interest

Compound Name: Methylcyclooctane

Cat. No.: B075215

This guide provides a detailed overview of the spectroscopic data for methylcyclooctane
(CoHa1s), a saturated monocyclic hydrocarbon. The information presented is intended for
researchers, scientists, and professionals in drug development and chemical analysis, offering
a comprehensive resource for the characterization of this compound. The guide covers Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS), including data summaries, experimental protocols, and visualizations of analytical
workflows and fragmentation pathways.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for
methylcyclooctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. For methylcyclooctane, the spectra are characterized by signals corresponding to
the methyl group and the various protons and carbons of the cyclooctane ring.

1H NMR Spectroscopy

The *H NMR spectrum of methylcyclooctane is expected to show complex, overlapping
multiplets for the cyclooctane ring protons due to their similar chemical environments and
complex spin-spin coupling. The methyl protons, however, will appear as a more distinct signal.
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Table 1: Predicted *H NMR Chemical Shifts for Methylcyclooctane

Predicted Chemical Shift

Protons Multiplicity
(3) ppm
CHs (Methyl Protons) ~0.9-1.0 Doublet or Triplet
CH (Ring Proton at C1) ~15-1.8 Multiplet
CHz (Ring Protons) ~1.2-1.6 Multiplet

Note: Predicted values are based on typical chemical shifts for similar cycloalkanes. The exact
chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency.

13C NMR Spectroscopy

The 3C NMR spectrum provides information on the different carbon environments in the
molecule.

Table 2: 13C NMR Chemical Shift Data for Methylcyclooctane

Carbon Atom Chemical Shift (6) ppm
C1 (CH) 35.5
C2, C8 (CH-2) 33.0
C3, C7 (CH2) 26.5
C4, C6 (CHz) 28.0
C5 (CH2) 26.0
CHs (Methyl) 23.5

Data sourced from publicly available spectral databases. Values may vary slightly based on
experimental conditions.

Infrared (IR) Spectroscopy
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The IR spectrum of methylcyclooctane is characteristic of a saturated hydrocarbon, showing
strong absorptions corresponding to C-H stretching and bending vibrations.[1]

Table 3: Key IR Absorption Bands for Methylcyclooctane

Vibrational Mode Wavenumber (cm~—?) Intensity
C-H Stretch (sp? C-H) 2850 - 2960 Strong
CHz Bending (Scissoring) ~1465 Medium
CHs Bending (Asymmetrical) ~1450 Medium
CHs Bending (Symmetrical) ~1375 Medium

Mass Spectrometry (MS)

Electron ionization mass spectrometry of methylcyclooctane results in the formation of a
molecular ion and various fragment ions. The fragmentation pattern is characteristic of
cycloalkanes, often involving the loss of the alkyl side chain or fragmentation of the ring.[2][3]

Table 4: Mass Spectrometry Data for Methylcyclooctane

m/z Relative Intensity (%) Proposed Fragment
126 25 [CoH1s]* (Molecular lon)
111 95 [CsHas]* (Loss of CH3)
97 40 [C7H13]*

83 60 [CeH11]*

69 100 [CsHo]* (Base Peak)

55 85 [CaH7]*

41 70 [CsHs]*

Data obtained from the NIST Mass Spectrometry Data Center.[4]
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Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a liquid
sample such as methylcyclooctane.

NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of methylcyclooctane is dissolved in 0.5-0.7
mL of a deuterated solvent (e.g., CDCIs) in a 5 mm NMR tube.[5] A small amount of an
internal standard, such as tetramethylsilane (TMS), may be added for chemical shift
referencing.[6]

 Instrumentation: *H and 3C NMR spectra are recorded on a spectrometer operating at a
proton frequency of 300 MHz or higher.[7]

o Data Acquisition:

o 'H NMR: A standard pulse sequence is used. The spectral width is set to cover the
expected range of proton signals (typically 0-12 ppm). A sufficient number of scans are
acquired to achieve a good signal-to-noise ratio.[7]

o 13C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A
wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of 13C, a
larger number of scans is required compared to *H NMR.[8]

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate
the spectrum. Phase and baseline corrections are applied, and the chemical shifts are
referenced to the internal standard.

Infrared (IR) Spectroscopy

» Sample Preparation: For a liquid sample like methylcyclooctane, a thin film is prepared
between two salt plates (e.g., KBr or NaCl).[7]

e Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR)
spectrometer.[7]
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o Data Acquisition: A background spectrum of the empty salt plates is first collected. The
sample is then placed in the IR beam path, and the sample spectrum is acquired. Typically,
16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is
typically 4000-400 cm~1.[7]

o Data Processing: The background spectrum is subtracted from the sample spectrum to yield

the final IR spectrum.

Mass Spectrometry (MS)

o Sample Introduction: A small amount of methylcyclooctane is introduced into the mass
spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

« lonization: Electron lonization (El) is commonly used. The sample molecules are bombarded
with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a
plausible fragmentation pathway for methylcyclooctane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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